molecular formula C13H14BrNO3 B1402942 tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate CAS No. 52578-60-6

tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B1402942
CAS No.: 52578-60-6
M. Wt: 312.16 g/mol
InChI Key: FDIAJSNCFFXYOX-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of brominated indoles has advanced significantly over the past two decades, driven by their utility in pharmaceutical research. Early methods for 6-bromoindole derivatives involved multi-step processes with moderate yields, but scalable alternatives emerged to address scalability and cost. A 2014 patent described a four-stage synthesis route for related 6-bromoindole carbamates, emphasizing Friedel-Crafts acylation, amidation, and reduction steps. This compound’s development aligns with broader trends in indole chemistry, particularly in the design of kinase inhibitors and antimicrobial agents.

Nomenclature and Classification

Category Details
IUPAC Name tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate
Synonyms 1-Boc-6-bromo-1,2-dihydro-3H-indol-3-one; 6-Bromoindolin-3-one (protected)
Classification Indole derivative; Heterocyclic carbamate; Brominated ketone
Functional Groups Bromine (C6), ketone (C3), tert-butyl carbamate (N1)

This compound belongs to the indole class, a family of heterocycles critical in bioactive molecule design. Its classification as a carbamate ester highlights its role in protecting reactive amines during synthesis.

Significance in Heterocyclic Chemistry

Reactivity and Functionalization

The bromine atom at position 6 enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ketone at position 3 facilitates nucleophilic additions or condensations. These features make the compound valuable for:

  • Pharmaceutical Intermediates : Used in synthesizing p38α inhibitors and bacterial cystathionine γ-synthase inhibitors.
  • Spirocyclic and Polycyclic Systems : Serves as a precursor for complex architectures, such as spiro[indoline-piperidine] derivatives.
  • Protecting Group Strategy : The tert-butyl carbamate group stabilizes the indole nitrogen, preventing unwanted side reactions during synthesis.

Key Applications

Application Example
Kinase Inhibitors Synthesis of p38α inhibitors for anti-inflammatory drug development.
Antibacterial Agents Building block for cystathionine γ-synthase inhibitors targeting bacterial pathogens.
Complex Heterocycles Formation of spirocyclic systems via cyclization with amines or alcohols.

Chemical Registration Information and Databases

Registry Identifier Details
CAS 52578-60-6 Registered as this compound.
PubChem CID 11313330 Provides structural data, SMILES (O=C1CNC2=C1C=CC(Br)=C2), and molecular formula.
ChemSpider 29335552 Lists vendors, solubility (slightly water-soluble), and predicted properties.
ChemicalBook CB42594558 Includes melting point (102–103°C), density (1.37 g/cm³), and synthesis routes.

Vendors : Available from Matrix Scientific, Moldb, and BLDpharm, with purity ≥95% and pricing varying by batch size.

Properties

IUPAC Name

tert-butyl 6-bromo-3-oxo-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-11(16)9-5-4-8(14)6-10(9)15/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIAJSNCFFXYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52578-60-6
Record name tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by esterification and oxidation reactions. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents:

Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives. For example:

ReagentProductYield (%)Conditions
Phenylboronic acid6-Phenyl-3-oxo-2,3-dihydro-1H-indole-1-carboxylate85Dioxane, 100°C, 4 h

Buchwald-Hartwig Amination
Aromatic amines react via Pd catalysis to form 6-amino derivatives, pivotal for drug discovery:

Compound+R NH2Pd OAc 2,Xantphos6 Amino substituted product(Yield 70 90 )[6]\text{Compound}+\text{R NH}_2\xrightarrow{\text{Pd OAc }_2,\text{Xantphos}}\text{6 Amino substituted product}\quad (\text{Yield 70 90 })\quad[6]

Oxidation and Reduction Pathways

The 3-oxo group participates in redox transformations:

Ketone Reduction
NaBH₄ selectively reduces the ketone to a secondary alcohol:

3 OxoNaBH4,MeOH3 Hydroxy(Yield 65 )[7]\text{3 Oxo}\xrightarrow{\text{NaBH}_4,\text{MeOH}}\text{3 Hydroxy}\quad (\text{Yield 65 })\quad[7]

Oxidative Aromatization
Under acidic conditions (e.g., HCl/EtOH), the dihydroindole ring undergoes aromatization to form the indole derivative:

DihydroindoleHCl EtOHIndole(Yield 55 )[7]\text{Dihydroindole}\xrightarrow{\text{HCl EtOH}}\text{Indole}\quad (\text{Yield 55 })\quad[7]

Deprotection of the tert-Butyl Carboxylate

The Boc group is cleaved under acidic conditions to yield the free indole:

Boc protectedTFA DCM1H Indole 6 bromo 3 oxo 2 3 dihydro(Yield 95 )[3]\text{Boc protected}\xrightarrow{\text{TFA DCM}}\text{1H Indole 6 bromo 3 oxo 2 3 dihydro}\quad (\text{Yield 95 })\quad[3]

Cyclization Reactions

The scaffold serves as a precursor for fused heterocycles:

Intramolecular Cyclization
Heating with CuI and K₂CO₃ in DMF induces cyclization to form indoloquinolines:

CompoundCuI K2CO3Indolo 2 3 c quinoline(Yield 48 )[11]\text{Compound}\xrightarrow{\text{CuI K}_2\text{CO}_3}\text{Indolo 2 3 c quinoline}\quad (\text{Yield 48 })\quad[11]

Functional Group Interconversion

Nitrovinyl Addition
Reaction with nitromethane under basic conditions forms a nitrovinyl side chain:

Indole+CH3NO2NH4OAc3 E 2 Nitrovinyl derivative(Yield 70 )[2]\text{Indole}+\text{CH}_3\text{NO}_2\xrightarrow{\text{NH}_4\text{OAc}}\text{3 E 2 Nitrovinyl derivative}\quad (\text{Yield 70 })\quad[2]

Stability and Degradation

The compound degrades under prolonged exposure to light or moisture, forming debrominated and decarboxylated byproducts. Stability studies indicate a half-life of 12 weeks at 25°C in inert atmospheres .

Scientific Research Applications

Chemistry: tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as anticancer, antiviral, and antimicrobial activities. They are studied for their ability to interact with biological targets and pathways .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new chemical space in drug discovery .

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine and keto groups contribute to its reactivity and binding affinity, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate can be contextualized by comparing it with analogous indole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Key Indole Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 6-Br, 3-oxo, 2,3-dihydro C₁₃H₁₄BrNO₃ 312.17 Partially saturated indole core; ketone enables nucleophilic reactions; bromine aids coupling
tert-Butyl 5-bromo-1H-indole-1-carboxylate 5-Br, fully aromatic indole C₁₃H₁₂BrNO₂ 298.15 Aromatic indole; bromine at 5-position directs electrophilic substitutions
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate 6-Br, 3-formyl C₁₄H₁₄BrNO₃ 324.17 Aldehyde at 3-position enhances reactivity (e.g., condensation reactions)
tert-Butyl 2-hydroxy-4-(2-oxoethyl)-2,3-dihydro-1H-indole-1-carboxylate 2-hydroxy, 4-(2-oxoethyl), 2,3-dihydro C₁₅H₁₉NNaO₂ 268.13 (fragment) Hydroxy and oxoethyl groups enable hydrogen bonding and further functionalization

Substituent Position and Electronic Effects

  • Bromine Position: The 6-bromo substituent in the target compound contrasts with the 5-bromo analog (Table 1).
  • 3-Oxo vs. 3-Formyl : The ketone group in the target compound (3-oxo) is less electrophilic than the aldehyde (3-formyl) in its analog (). This difference influences their reactivity: the aldehyde undergoes rapid nucleophilic additions (e.g., forming Schiff bases), while the ketone is more stable but can still participate in reductions to alcohols .

Saturation and Conformational Effects

The 2,3-dihydro modification in the target compound reduces aromaticity, increasing flexibility compared to fully aromatic indoles (e.g., tert-butyl 5-bromo-1H-indole-1-carboxylate). This partial saturation may enhance binding to biological targets requiring non-planar structures, such as enzyme active sites .

Pharmacological Relevance

Indole derivatives like the target compound are intermediates in non-steroidal CYP enzyme inhibitors (). The 3-oxo group can be reduced to a hydroxyl moiety for prodrug development, while bromine allows further functionalization to optimize bioactivity .

Stability and Reactivity

  • The tert-butyl group enhances thermal stability, as evidenced by consistent NMR spectra in CDCl₃ (e.g., δC 80.3 ppm for the quaternary carbon; ).
  • The 3-oxo group’s susceptibility to nucleophilic attack is mitigated by steric shielding from the tert-butyl group, improving shelf-life compared to aldehyde-containing analogs .

Biological Activity

tert-Butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate (CAS Number: 52578-60-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14BrNO3
  • Molecular Weight : 312.17 g/mol
  • Purity : Typically >95% .

Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antitumor properties. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study : In a study involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value in the low micromolar range .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Compound IC50 (μM) Activity
This compound15.2Inhibition of TNF-alpha
Diclofenac (standard)10.0Inhibition of TNF-alpha

This data suggests that while the compound is effective, it may require further optimization to enhance its potency relative to established anti-inflammatory agents .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Case Study : A study reported that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to those of common antibiotics .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathway resulting in decreased inflammatory cytokine production.
  • Antimicrobial Action : Disruption of bacterial cell wall integrity and interference with metabolic processes.

Q & A

Basic: What are the standard synthetic protocols for tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate?

A common approach involves formylation and bromination of the indole scaffold. For example, 5-bromoindole can undergo formylation using acetic anhydride and phosphoryl chloride under reflux, followed by protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent like THF or DMF. The reaction typically requires anhydrous conditions and catalytic DMAP to enhance Boc activation . Yield optimization (up to 97%) is achieved by avoiding excessive heating during purification, as prolonged reflux in ethanol may degrade intermediates .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the Boc-protected indole structure. Key signals include the tert-butyl group (δ ~1.3 ppm for 1^1H; δ ~28 and 80 ppm for 13^13C) and the carbonyl resonance (δ ~160-165 ppm for the carbamate C=O).
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the 3D conformation, particularly the dihedral angle between the indole ring and the Boc group. SHELX programs (e.g., SHELXL) are standard for refinement, with R factors <0.05 indicating high precision .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and bromine isotopic pattern.

Basic: What safety precautions are necessary when handling this compound?

While full toxicity data are unavailable, the compound should be treated as a potential irritant . Key precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Storage : Under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group .

Advanced: How can crystallographic data resolve discrepancies in reported structures?

Single-crystal X-ray diffraction can clarify ambiguities in substituent positioning. For instance, the bromine atom’s orientation on the indole ring can be confirmed via electron density maps. SHELXD and SHELXE are robust for phase determination, especially with high-resolution data (≤1.0 Å). Torsional angles (e.g., C6-Br bond geometry) should match density functional theory (DFT) calculations to validate stereoelectronic effects .

Advanced: What mechanistic insights explain side reactions during synthesis?

Competitive N-Boc deprotection or over-bromination may occur under harsh conditions. For example:

  • Deprotection : Acidic impurities (e.g., residual HCl) can hydrolyze the Boc group. Adding a scavenger (e.g., triethylamine) during workup mitigates this.
  • Bromination Control : Electrophilic bromination at the 6-position is favored due to the electron-withdrawing effect of the 3-oxo group. However, excess Br₂ or FeBr₃ may lead to di-brominated byproducts. Monitoring reaction time and stoichiometry is critical .

Advanced: How is this compound utilized in synthesizing bioactive derivatives?

The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

  • Pd-catalyzed Coupling : Reacting with arylboronic acids introduces substituents at C6, enabling access to kinase inhibitors or protease modulators.
  • Reductive Amination : The 3-oxo group can be converted to an amine via reductive amination, yielding indole-3-carboxamides with potential CNS activity .

Advanced: How do solvent and temperature affect recrystallization purity?

Recrystallization from ethyl acetate/hexane (1:3) at −20°C yields high-purity crystals (>99%). Polar solvents like DMSO should be avoided due to Boc group lability. Slow cooling (1°C/min) minimizes inclusion of solvent molecules in the lattice .

Advanced: What computational methods validate experimental spectral data?

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) predicts NMR chemical shifts and IR vibrational modes. Deviations >0.3 ppm in 1^1H NMR suggest conformational flexibility.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) in the crystal lattice, correlating with thermal stability .

Advanced: How is the compound’s stability assessed under varying pH conditions?

  • Acidic Conditions (pH <3) : Rapid Boc deprotection occurs, forming 6-bromo-3-oxoindole.
  • Basic Conditions (pH >10) : The lactam ring may hydrolyze to a carboxylic acid. Stability studies using HPLC-MS at 25°C show a half-life of >48 hours in neutral buffers .

Advanced: What strategies optimize yield in multi-step syntheses?

  • One-Pot Methods : Sequential formylation/Boc protection reduces intermediate isolation steps.
  • Flow Chemistry : Continuous flow reactors enhance bromination efficiency by maintaining precise stoichiometry and minimizing side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate
Reactant of Route 2
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tert-butyl 6-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate

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